N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide
Description
N1-(4-Methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic dicarboxamide derivative characterized by an indoline core substituted with a 4-methoxyphenethyl group at the N1 position and a methyl group at the N2 position.
Properties
IUPAC Name |
1-N-[2-(4-methoxyphenyl)ethyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-21-19(24)18-13-15-5-3-4-6-17(15)23(18)20(25)22-12-11-14-7-9-16(26-2)10-8-14/h3-10,18H,11-13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMKHYOBBVWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in ethanol under ultrasound irradiation, yielding a highly substituted pyrrolidinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones, which have significant biological importance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with other dicarboxamide derivatives, differing primarily in core scaffolds, substituents, and stereochemistry. Below is a comparative analysis:
Key Structural Insights :
- Substituent Effects: The 4-methoxyphenethyl group introduces electron-donating methoxy and hydrophobic phenethyl moieties, contrasting with the electron-deficient thiazole or isoquinoline groups in analogs. This may influence solubility and membrane permeability .
- Stereochemistry : Unlike (S)-configured pyrrolidine derivatives (e.g., ), the stereochemical configuration of the indoline core in the target compound is unspecified but could critically impact binding affinity.
Pharmacological and Biochemical Comparison
- TRPV1 Antagonists: Pyrrolidine-based analogs (e.g., N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide) exhibit nanomolar TRPV1 antagonism due to optimal aryl substituent positioning. The target compound’s indoline core may hinder binding to TRPV1’s hydrophobic pocket compared to flexible pyrrolidine derivatives .
- HDAC/PI3K Inhibition : Thiazole-substituted pyrrolidine dicarboxamides (e.g., ) show dual PI3Kα/HDAC6 inhibition, attributed to the thiazole’s metal-chelating ability. The absence of such groups in the target compound suggests divergent mechanisms.
- Anticancer Potential: Diazene-dicarboxamide derivatives (e.g., ) demonstrate anticancer activity via redox modulation, but the indoline derivative’s stability in biological systems remains unverified.
ADMET and Toxicity Profiles
While data for the target compound are lacking, related dicarboxamides show:
Biological Activity
N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its indoline core, which is substituted with a 4-methoxyphenethyl group and two carboxamide functionalities. The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 342.35 g/mol. The compound's structure contributes significantly to its biological activity, influencing its interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation and inflammatory processes. This inhibition may lead to reduced tumor growth and inflammation.
- Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways involved in cellular growth and survival.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of DNA synthesis |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown promise in reducing inflammation. In animal models of inflammation, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6:
| Model | Dose (mg/kg) | Cytokine Reduction (%) |
|---|---|---|
| Carrageenan-induced | 50 | 40 |
| Complete Freund’s Adjuvant | 100 | 55 |
These results suggest a dual role for the compound in both cancer therapy and inflammatory disease management.
Case Studies
Several case studies have explored the therapeutic efficacy of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Inflammation Model : In a rat model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
